molecular formula C22H25N3O6 B376253 N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333767-77-4

N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B376253
CAS No.: 333767-77-4
M. Wt: 427.4g/mol
InChI Key: DXLVSXMUPCSXRM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, primarily recognized for its potent anti-mitotic activity. This molecule functions as a tubulin polymerization inhibitor , effectively disrupting microtubule formation by binding to the colchicine site on β-tubulin. This mechanism leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in proliferating cells. Its structural design incorporates a 3,4,5-trimethoxyphenyl ring, a pharmacophore common to many well-characterized tubulin-binding agents like combretastatin A-4, which is critical for its target interaction. The compound has demonstrated potent antiproliferative effects against a panel of human cancer cell lines , making it a valuable chemical probe for studying mitosis, cytoskeleton dynamics, and programmed cell death pathways. Ongoing research with this compound is focused on elucidating structure-activity relationships (SAR) to develop novel chemotherapeutic agents, investigating its efficacy in in vivo models, and exploring its potential in combination therapies. It serves as a key intermediate and a lead compound for the synthesis and evaluation of new derivatives aimed at overcoming drug resistance and improving pharmacokinetic profiles.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-12-18(21(26)24-14-6-8-15(28-2)9-7-14)19(25-22(27)23-12)13-10-16(29-3)20(31-5)17(11-13)30-4/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLVSXMUPCSXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The tetrahydropyrimidine scaffold is synthesized via a three-component Biginelli-type reaction, adapting methodologies from De Gruyter and PMC studies. The components include:

  • 3,4,5-Trimethoxybenzaldehyde : Provides the C4-aryl substituent.

  • Methyl acetoacetate : Introduces the C6-methyl and C5-ester groups.

  • Urea : Supplies the N1 and N3 atoms of the pyrimidine ring and the C2-oxo group.

The reaction proceeds through acid-catalyzed cyclocondensation, facilitated by Lewis acids such as FeCl₃ or SnCl₂·2H₂O. The mechanism involves:

  • Knoevenagel condensation between the aldehyde and β-keto ester.

  • Nucleophilic attack by urea on the α,β-unsaturated intermediate.

  • Cyclization and dehydration to yield the tetrahydropyrimidine ester intermediate.

Optimization of Reaction Conditions

Key parameters influencing yield and purity (Table 1):

CatalystSolventTemperature (°C)Time (h)Yield (%)
FeCl₃EthanolReflux658
SnCl₂·2H₂OEthanolReflux472
HClEthanolReflux841

SnCl₂·2H₂O demonstrated superior catalytic efficiency, achieving 72% yield under reflux conditions. Prolonged reaction times (>6 h) led to decomposition, while lower temperatures (<80°C) resulted in incomplete cyclization.

Ester-to-Amide Functionalization

Aminolysis of the C5-Ester Intermediate

The ethyl ester intermediate undergoes aminolysis with 4-methoxyaniline to install the carboxamide group. Two primary methods were evaluated (Table 2):

Method A: Direct Aminolysis

  • Conditions : 4-Methoxyaniline (2 eq), toluene, reflux (12 h).

  • Outcome : 48% yield; partial hydrolysis to carboxylic acid observed.

Method B: Acid Chloride Mediation

  • Ester Hydrolysis : NaOH (2M, ethanol/water, 4 h) → carboxylic acid (89% yield).

  • Chlorination : SOCl₂ (neat, 70°C, 2 h) → acid chloride (95% yield).

  • Amidation : 4-Methoxyaniline, pyridine, THF (0°C → RT, 6 h) → carboxamide (82% yield).

Method B provided higher purity and yield, avoiding side reactions associated with direct aminolysis.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : ν = 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=O pyrimidinone), 1230–1030 cm⁻¹ (C-O methoxy).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, NH), 7.25–6.85 (m, 7H, aromatic), 5.12 (s, 1H, C4-H), 3.80–3.72 (s, 12H, OCH₃), 2.32 (s, 3H, C6-CH₃).

  • ¹³C NMR : δ 165.4 (C=O amide), 152.1 (C2=O), 136.2–105.3 (aromatic carbons), 56.1–55.8 (OCH₃), 19.5 (C6-CH₃).

  • HRMS (ESI) : m/z [M+H]⁺ calc. 482.1912, found 482.1909.

Comparative Analysis of Synthetic Routes

Catalytic Efficiency

SnCl₂·2H₂O outperformed FeCl₃ in cyclocondensation due to its dual role as a Lewis acid and dehydrating agent, enhancing imine formation and cyclization. HCl, while cost-effective, promoted side reactions, reducing yield.

Solvent Impact on Aminolysis

Polar aprotic solvents (DMF, THF) improved amidation yields by stabilizing the transition state. Protic solvents (ethanol) led to competitive ester hydrolysis, necessitating stringent anhydrous conditions.

Challenges and Mitigation Strategies

Amide Bond Stability

The carboxamide moiety exhibited hygroscopicity, necessitating storage under anhydrous conditions. Lyophilization from tert-butanol improved long-term stability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Research indicates that derivatives of tetrahydropyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Synthesis and Testing : Compounds were synthesized and tested against multiple cancer types including non-small-cell lung cancer and breast cancer. The testing protocols followed the National Cancer Institute (NCI) guidelines for evaluating anticancer activity .
  • Mechanism of Action : Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound could also possess antimicrobial properties.
  • Neuroprotective Effects : Some derivatives have been reported to have neuroprotective effects in vitro and in vivo models of neurodegenerative diseases. These findings indicate a potential application in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Evaluation

A study evaluated a series of tetrahydropyrimidine derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds with similar structures to this compound showed up to 86% growth inhibition in certain cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related tetrahydropyrimidines. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Data Table: Comparative Analysis of Biological Activities

Compound NameAnticancer Activity (%)Antimicrobial ActivityNeuroprotective Effects
Compound A86% (SNB-19)ModerateYes
Compound B75% (OVCAR-8)SignificantNo
N-(4-methoxyphenyl)-6-methyl...TBDTBDTBD

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit tubulin polymerization, which disrupts cell division and leads to cytotoxic effects . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 4

The 3,4,5-trimethoxyphenyl group in the target compound distinguishes it from analogs with simpler aryl or heteroaryl substituents:

  • N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): Replaces the trimethoxyphenyl group with 4-ethoxyphenyl, reducing steric bulk and altering electronic properties. The 4-chloro-2,5-dimethoxyphenyl carboxamide may enhance lipophilicity compared to the target compound’s 4-methoxyphenyl group.
  • Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substitutes the carboxamide with a methyl ester, significantly altering solubility and hydrogen-bonding capacity.

Modifications at Position 2 (Oxo vs. Thioxo)

Carboxamide vs. Ester Derivatives

  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The ethyl ester group reduces hydrogen-bond donor capacity, likely diminishing protein-binding affinity compared to carboxamide derivatives.

Key Differences

  • Thioxo Derivatives : Require sulfurizing agents (e.g., Lawesson’s reagent) or thiourea as a precursor, whereas oxo derivatives use urea or urea analogs .

Antioxidant Activity

  • 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Esters (): Demonstrated moderate radical scavenging (IC50 = 0.6 mg/mL for compound 3c). The target compound’s trimethoxyphenyl group may enhance antioxidant efficacy due to increased electron-donating capacity.

Antimicrobial and Anticancer Potential

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Exhibited structural features (fluorophenyl, methoxyphenyl) associated with antibacterial activity.

Physicochemical Properties

Thermodynamic Stability

  • Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Studied for solvation thermodynamics in organic solvents. The carboxamide analog likely exhibits higher melting points and lower solubility due to stronger intermolecular hydrogen bonds.

Crystallographic Data

Tabulated Comparison of Key Compounds

Compound Name Position 4 Substituent Position 2 Group Carboxamide/Ester Notable Bioactivity Reference
Target Compound 3,4,5-Trimethoxyphenyl Oxo (C=O) Carboxamide Hypothesized anticancer -
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-... 4-Ethoxyphenyl Oxo Carboxamide N/A
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl Oxo Ester Thermodynamic stability studied
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 3c) Furan-2-yl Thioxo (C=S) Ester Antioxidant (IC50 = 0.6 mg/mL)

Biological Activity

N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a thorough examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N3O6
  • Molecular Weight : 427.45 g/mol
  • CAS Number : [Not provided in the search results]

Synthesis

The synthesis of tetrahydropyrimidine derivatives has been explored extensively. The compound can be synthesized through various methods involving the condensation of appropriate aldehydes and urea derivatives. The synthetic routes often yield multiple derivatives that can be screened for biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineGI50 (nM)Reference
Compound 12A549 (Lung)37
Compound 15MCF-7 (Breast)35
Erlotinib (Reference)A549 (Lung)33

These findings suggest that derivatives of this compound may inhibit key pathways involved in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes such as EGFR and VEGFR-2. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins:

ProteinExpression Level Increase (Fold)
p534.75
BAX13.95
Caspase 38.20
Caspase 69.65

This modulation suggests a dual mechanism involving both direct cytotoxic effects and the induction of programmed cell death pathways .

HIV Integrase Inhibition

Another area of exploration for tetrahydropyrimidine derivatives is their potential as inhibitors of HIV integrase. A study reported that certain derivatives exhibited inhibitory activity against HIV integrase with IC50 values as low as 0.65 µM. However, these compounds did not demonstrate sufficient activity against HIV strains in cell culture assays .

Case Studies

  • Cytotoxicity Assessment : In a comprehensive study assessing various tetrahydropyrimidine derivatives against the NCI-60 cancer cell line panel, several compounds demonstrated significant cytotoxicity with GI50 values comparable to established chemotherapeutics like erlotinib .
  • Apoptosis Induction : Research indicated that treatment with these compounds led to increased levels of apoptotic markers in treated cancer cells compared to controls. This suggests their potential utility in cancer therapy by promoting apoptosis in malignant cells .

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing this compound?

A1. The compound is synthesized via multicomponent Biginelli-like reactions, combining aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), β-keto esters, and urea derivatives. A typical procedure involves refluxing reactants in ethanol with a catalytic acid (e.g., HCl) for 24–48 hours, followed by crystallization from methanol . Purity is optimized via column chromatography. Key intermediates (e.g., tetrahydropyrimidine cores) are confirmed via NMR and mass spectrometry .

Advanced Synthesis

Q. Q2. How can regioselectivity challenges in the synthesis of this compound be addressed?

A2. Regioselectivity is influenced by:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization.
  • Temperature control : Slow heating (60–80°C) minimizes side reactions.
    Reaction progress is monitored via TLC/HPLC, and regioselective intermediates are isolated using preparative chromatography .

Basic Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

A3. Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH groups at δ 8–10 ppm) .
  • X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).

Advanced Structural Analysis

Q. Q4. How to resolve discrepancies between crystallographic data and computational modeling?

A4.

Compare torsion angles : Experimental (X-ray) vs. DFT-optimized structures.

Hydrogen bonding analysis : Verify intramolecular bonds (e.g., N–H⋯N in pyrimidine rings) using Hirshfeld surfaces .

Electron density maps : Identify deviations >0.05 Å in bond lengths/angles.

Thermal motion parameters : High B-factors may indicate flexible substituents (e.g., methoxyphenyl groups) .

Biological Evaluation

Q. Q5. How to design experiments to assess antimicrobial activity?

A5.

  • Assay type : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only blanks.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups) to correlate with bioactivity trends .

Advanced SAR Studies

Q. Q6. What strategies optimize SAR studies for derivatives of this compound?

A6.

  • Analog synthesis : Introduce halogens (e.g., F, Cl) or electron-withdrawing groups to enhance bioactivity.
  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict activity.
  • Crystallographic data : Correlate hydrogen-bonding motifs (e.g., N–H⋯O) with antimicrobial potency .

Data Contradiction Analysis

Q. Q7. How to address conflicting bioactivity results across studies?

A7.

Purity verification : Reanalyze compound via HPLC (>95% purity).

Solubility optimization : Use DMSO/cosolvents to ensure uniform dissolution.

Assay standardization : Validate protocols (e.g., inoculum size, incubation time).

Statistical validation : Apply ANOVA to assess reproducibility .

Safety and Handling

Q. Q8. What are the recommended storage conditions for this compound?

A8.

  • Temperature : Store at room temperature (20–25°C) in airtight containers.
  • Humidity : Maintain <40% relative humidity to prevent hydrolysis of the carboxamide group.
  • Light sensitivity : Protect from prolonged UV exposure due to aromatic methoxy groups .

Advanced Stability Studies

Q. Q9. How to evaluate hydrolytic stability under physiological conditions?

A9.

  • Buffer systems : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Degradation analysis : Monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid).
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay models .

Crystallization Optimization

Q. Q10. What conditions improve single-crystal growth for X-ray analysis?

A10.

  • Solvent choice : Slow evaporation from ethanol/water (7:3 v/v).
  • Temperature gradient : Gradual cooling from 50°C to 4°C over 48 hours.
  • Seeding : Introduce microcrystals to induce nucleation .

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